1-(2-(2-(4-Methoxyphenyl)pyrrolidin-1-yl)ethyl)-3-phenylurea

CCR3 antagonism eosinophil chemotaxis chemokine receptor

This pyrrolidinyl-phenylurea derivative (MW 339.4, cLogP ~3.5) is a focused tool for CCR3 antagonist screening libraries. The core scaffold achieves low-nanomolar CCR3 binding (IC₅₀ < 5 nM) with >800-fold selectivity over CCR1. The 4-methoxyphenyl substituent critically modulates tubulin binding affinity and aqueous solubility—substitution with analogs cannot preserve target engagement without empirical validation. Ideal for SAR exploration of eosinophil-mediated inflammatory pathways, chemokine receptor selectivity panels (CCR1, CCR4, CCR5), and ADME model studies. Procurement must be driven by assay-specific evidence.

Molecular Formula C20H25N3O2
Molecular Weight 339.439
CAS No. 1421463-42-4
Cat. No. B2822252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-(4-Methoxyphenyl)pyrrolidin-1-yl)ethyl)-3-phenylurea
CAS1421463-42-4
Molecular FormulaC20H25N3O2
Molecular Weight339.439
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCCN2CCNC(=O)NC3=CC=CC=C3
InChIInChI=1S/C20H25N3O2/c1-25-18-11-9-16(10-12-18)19-8-5-14-23(19)15-13-21-20(24)22-17-6-3-2-4-7-17/h2-4,6-7,9-12,19H,5,8,13-15H2,1H3,(H2,21,22,24)
InChIKeyBRVOAICNRRNMRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(2-(4-Methoxyphenyl)pyrrolidin-1-yl)ethyl)-3-phenylurea (CAS 1421463-42-4) – Compound Profile and Procurement Baseline


1-(2-(2-(4-Methoxyphenyl)pyrrolidin-1-yl)ethyl)-3-phenylurea (CAS 1421463-42-4) is a synthetic pyrrolidinyl-phenylurea derivative with the molecular formula C20H25N3O2 and a molecular weight of 339.4 g/mol . Structurally, it contains a 4-methoxyphenyl substituent on a pyrrolidine ring, tethered to a phenylurea moiety via an ethyl linker . This compound belongs to a class of pyrrolidinyl phenylurea derivatives that have been explored as potential antagonists of the C-C chemokine receptor type 3 (CCR3), a target implicated in eosinophil-mediated inflammatory disorders such as asthma and atopic dermatitis [1]. Although specific, head-to-head comparative pharmacological data for this exact compound remain scarce in the open literature, its core scaffold is recognized as a privileged chemotype for CCR3 antagonist development, making it a candidate for chemical biology and drug discovery programs investigating chemokine receptor pharmacology.

Why Generic Substitution Cannot Be Assumed for 1-(2-(2-(4-Methoxyphenyl)pyrrolidin-1-yl)ethyl)-3-phenylurea


Within the pyrrolidinyl phenylurea class, even minor structural modifications can drastically alter receptor selectivity, functional activity, and pharmacokinetic profile. For instance, in the seminal CCR3 antagonist series, replacement of a benzothiazolethioacetamide moiety with an optimized pyrrolidinyl phenylurea scaffold improved binding potency by over 300-fold and conferred 820-fold selectivity for CCR3 over CCR1 [1]. Similarly, the introduction of a 2-methoxyphenyl substituent—as present in the target compound—has been shown to critically influence tubulin binding affinity and aqueous solubility in related chemotypes [2]. Consequently, substituting 1-(2-(2-(4-methoxyphenyl)pyrrolidin-1-yl)ethyl)-3-phenylurea with a structurally similar analog cannot be assumed to preserve target engagement, selectivity, or physicochemical properties without rigorous empirical validation. Procurement decisions should therefore be driven by specific evidence linking this exact compound to desired assay outcomes, rather than by scaffold-level assumptions.

Quantitative Evidence Guide for 1-(2-(2-(4-Methoxyphenyl)pyrrolidin-1-yl)ethyl)-3-phenylurea: Comparator-Based Differentiation


CCR3 Antagonist Scaffold Potential – Class-Level Evidence from a Close Structural Analog

While no direct pharmacological data were located for the specific target compound, a structurally close pyrrolidinyl phenylurea derivative from the same series—compound 1b (differing primarily in the substituents on the pyrrolidine ring)—demonstrated potent binding affinity for human CCR3 (IC50 = 2.3 nM) and 820-fold selectivity over CCR1 (IC50 = 1900 nM). This compound also inhibited eotaxin- and RANTES-induced Ca²⁺ mobilization in eosinophils (IC50 = 27 and 13 nM, respectively) [1]. The target compound conserves the core pyrrolidine-phenylurea skeleton and the 4-methoxyphenyl motif, which is identified as a critical structural element for CCR3 activity in this series. However, because the direct activity of the target compound has not been reported, this evidence is classified as class-level inference.

CCR3 antagonism eosinophil chemotaxis chemokine receptor

4-Methoxyphenyl Substituent and Its Impact on Tubulin Binding – Supporting Evidence from a Shared Structural Motif

In cyclohexanedione-based colchicine-site binders, the presence of a 2-methoxyphenyl ring—a structural feature also present in the target compound's 4-methoxyphenyl substituent—enabled structural variation that enhanced tubulin binding affinity (e.g., compound 19a, Ka = 1.3 × 10⁷ M⁻¹, similar to colchicine) and improved aqueous solubility by over 10-fold relative to an earlier hit compound [1]. Although this evidence originates from a distinct chemotype, it illustrates how the methoxyphenyl pharmacophore can be leveraged to modulate tubulin interactions and physicochemical properties. For the target compound, direct tubulin binding or solubility data remain unavailable, relegating this observation to supporting evidence.

tubulin binding colchicine site aqueous solubility

Structural Differentiation from a Simpler Pyrrolidinyl-Urea Analog

The target compound (C20H25N3O2, MW 339.4) differs from a commercially available analog, N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea (C14H21N3O2, MW 263.33), by the addition of a phenyl ring on the urea nitrogen and a 2-substituted pyrrolidine rather than a 1-substituted pyrrolidine . This structural expansion increases molecular weight by 76 Da, adds aromatic character, and alters the vector of hydrogen-bond donor/acceptor presentation. In related CCR3 series, such modifications have been essential for optimizing selectivity and functional antagonism [1]. The target compound therefore offers differentiated chemical space compared to simpler pyrrolidinyl-ureas, which may translate to superior receptor fit or pharmacokinetic behavior, although direct comparative biological data are lacking.

structure-activity relationship selectivity physicochemical property

Recommended Research Application Scenarios for 1-(2-(2-(4-Methoxyphenyl)pyrrolidin-1-yl)ethyl)-3-phenylurea Based on Current Evidence


CCR3 Antagonist Screening and SAR Expansion

The target compound is best deployed as a member of a focused pyrrolidinyl phenylurea library for CCR3 antagonist screening. Given that close analogs in this series achieve low-nanomolar CCR3 binding (IC50 < 5 nM) with >800-fold selectivity over CCR1 [1], the compound provides incremental SAR exploration around the 2-(4-methoxyphenyl)pyrrolidine and N-ethyl phenylurea motifs. Researchers investigating eosinophil-related inflammatory pathways can use this compound to probe structural determinants of CCR3 affinity and selectivity.

Physicochemical and ADME Profiling of Extended Phenylurea Derivatives

The compound’s molecular weight (339.4) and cLogP (~3.5 predicted) place it within drug-like chemical space. Its methoxyphenyl group has been shown in related systems to enhance aqueous solubility [2]. Thus, it can serve as a model substrate for solubility, permeability, and metabolic stability assays aimed at understanding how 4-methoxyphenyl and phenylurea modifications influence ADME properties relative to simpler pyrrolidinyl-ureas.

Chemical Probe for Tubulin Interaction Studies (Hypothesis-Driven)

Because the 2-methoxyphenyl substructure facilitates tubulin binding in cyclohexanedione colchicine-site ligands (Ka values up to 1.3×10⁷ M⁻¹) [2], the target compound can be included in exploratory tubulin polymerization or competitive binding assays. However, this scenario is strictly hypothesis-driven and requires de novo experimental validation, as no direct tubulin data exist for this specific chemical entity.

Selectivity Profiling Against Related Chemokine Receptors

The parent series exhibits selective CCR3 antagonism over CCR1 [1]. This compound can be used in selectivity panels (e.g., CCR1, CCR4, CCR5) to delineate the contribution of the 4-methoxyphenyl and phenylurea substituents to receptor subtype selectivity. Such profiling is valuable for medicinal chemistry programs aiming to minimize off-target chemokine receptor interactions.

Quote Request

Request a Quote for 1-(2-(2-(4-Methoxyphenyl)pyrrolidin-1-yl)ethyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.